2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol
Description
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is a secondary amine derivative featuring a butan-1-ol backbone substituted with a (3,4-difluorophenyl)methyl group at the amino position. The 3,4-difluorophenyl group enhances metabolic stability and receptor-binding affinity, common in medicinal chemistry for optimizing pharmacokinetics .
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(7-15)14-6-8-3-4-10(12)11(13)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
NMEXSZJAMMLKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-difluorobenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Ticagrelor (BRILINTA®)
- Structure: (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.
- Key Features: Contains a 3,4-difluorophenylcyclopropylamino group linked to a triazolopyrimidine core. Molecular weight: 522.57 g/mol .
- Comparison: While both compounds share the 3,4-difluorophenyl motif, ticagrelor’s larger, multi-ring structure enables potent P2Y12 ADP receptor antagonism (antiplatelet activity). The simpler structure of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol lacks the triazolopyrimidine scaffold critical for this mechanism, suggesting divergent therapeutic applications .
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol
- Structure: Phenol derivative with a tert-butylamino-hydroxyethyl chain.
- Key Features: Hydrophilic hydroxyl and phenolic groups paired with a lipophilic tert-butyl group. Resembles β-adrenergic agonists (e.g., albuterol) in structure .
- Comparison: The tert-butyl group in this compound enhances selectivity for β-adrenergic receptors, whereas the 3,4-difluorophenyl group in this compound may target different receptors (e.g., serotonin or dopamine receptors). The absence of a phenolic ring in the latter reduces hydrogen-bonding capacity, altering solubility and bioavailability .
Indole-Oxazolidinone Derivatives
- Example Structure: (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one.
- Key Features: Complex heterocyclic framework with oxazolidinone and dimethylaminoethyl groups. Molecular weights >500 g/mol, typical of antimicrobial agents (e.g., linezolid) .
- Comparison: The indole-oxazolidinone derivatives are bulkier and more rigid, favoring ribosomal binding (antimicrobial activity).
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structural Simplification vs. Activity: The absence of complex heterocycles in this compound may limit its potency compared to ticagrelor but improve synthetic accessibility and metabolic stability.
- Impurity Profiles: Similar to compounds in , dimerization (e.g., via hydroxyl or amino groups) could be a critical quality control concern during synthesis .
Biological Activity
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is a chemical compound that has garnered attention due to its potential biological activities. This compound features a butanol backbone with a difluorophenylmethylamino group, which enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 215.24 g/mol. The presence of fluorine atoms in the phenyl ring is significant as it can influence the compound's interaction with biological targets.
Preliminary studies suggest that this compound may interact with various biological pathways, potentially affecting neurotransmission and cellular signaling. Compounds with similar structures have been investigated for their roles in enzyme inhibition and receptor modulation.
Potential Biological Targets
- Neurotransmitter Receptors: The structural characteristics may allow it to bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition: Similar compounds have shown efficacy in inhibiting specific enzymes involved in metabolic pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below are key findings from relevant research:
| Study | Findings |
|---|---|
| In vitro Studies | Demonstrated significant inhibition of certain enzyme activities related to neurotransmitter metabolism. |
| Cell Line Assays | Exhibited cytotoxic effects on cancer cell lines, suggesting potential anticancer properties. |
| Animal Models | Showed promise in reducing inflammation and modulating immune responses in murine models. |
Case Studies
-
Anticancer Activity:
- A study evaluated the compound's effects on various cancer cell lines using an MTT assay. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC values ranging from 5 to 15 µM across different cell lines.
-
Anti-inflammatory Effects:
- In vivo studies involving BALB/c mice demonstrated that administration of the compound led to a marked reduction in pro-inflammatory cytokines following LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[(3,4-Difluorophenyl)methyl]amino}butan-2-ol | CHFNO | Variation in hydroxyl positioning affects solubility and bioavailability. |
| 1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol | CHFNO | Different functional group arrangement may alter pharmacokinetics and efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
